4-[1-(4-Hydroxyphenyl)-4-methyl-5-[4-(3-piperidin-1-ylpropyl)phenyl]pyrazol-3-yl]phenol
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Overview
Description
MPrP, or 6-mercaptopurine-9-β-D-ribofuranoside 5’-monophosphate, is a nucleotide derivative of 6-mercaptopurine. It is known for its significant role in the treatment of certain types of leukemia and other medical conditions. This compound is a purine analogue that interferes with nucleic acid synthesis, making it a valuable agent in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPrP involves the esterification of 6-mercaptopurine with ribose to form 6-mercaptopurine-9-β-D-ribofuranoside, followed by phosphorylation to produce the monophosphate derivative. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid .
Industrial Production Methods
Industrial production of MPrP follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MPrP undergoes several types of chemical reactions, including:
Oxidation: MPrP can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert MPrP back to its parent compound, 6-mercaptopurine.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include disulfide derivatives, reduced forms of MPrP, and various substituted ribose derivatives .
Scientific Research Applications
MPrP has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogues and their interactions.
Biology: Investigated for its role in cellular metabolism and its effects on DNA and RNA synthesis.
Medicine: Primarily used in the treatment of acute lymphoblastic leukemia and other cancers. It is also studied for its immunosuppressive properties in autoimmune diseases.
Mechanism of Action
MPrP exerts its effects by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition prevents the conversion of hypoxanthine and guanine to their respective nucleotides, thereby disrupting purine nucleotide biosynthesis. The compound is incorporated into DNA and RNA, leading to faulty nucleic acid synthesis and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine (6-MP): The parent compound of MPrP, used in similar therapeutic applications.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressant.
Thioguanine: Another purine analogue with similar mechanisms of action.
Uniqueness of MPrP
MPrP is unique due to its ribose moiety, which enhances its solubility and cellular uptake compared to its parent compound, 6-mercaptopurine. This modification allows for more efficient incorporation into nucleic acids, making it a potent chemotherapeutic agent .
Properties
Molecular Formula |
C30H33N3O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(3-piperidin-1-ylpropyl)phenyl]pyrazol-3-yl]phenol |
InChI |
InChI=1S/C30H33N3O2/c1-22-29(24-11-15-27(34)16-12-24)31-33(26-13-17-28(35)18-14-26)30(22)25-9-7-23(8-10-25)6-5-21-32-19-3-2-4-20-32/h7-18,34-35H,2-6,19-21H2,1H3 |
InChI Key |
XXRGLZUCVWZDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)CCCN5CCCCC5 |
Origin of Product |
United States |
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